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Compound of Interest

Compound Name: Methylxanthoxylin

Cat. No.: B150370

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for
Methylxanthoxylin, scientifically known as 1-(2-hydroxy-4,6-dimethoxy-3-
methylphenyl)ethanone. This document is intended to serve as a core resource for researchers
and professionals engaged in the study and development of this compound.

Chemical Identity

o Systematic Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone

Common Name: Methylxanthoxylin

CAS Registry Number: 23121-32-6

Molecular Formula: C11H1404

Molecular Weight: 210.23 g/mol

Chemical Structure:

Spectral Data Summary

While a complete, unified spectral dataset for Methylxanthoxylin is not readily available in
public repositories, this guide compiles and presents the most relevant information sourced
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from various scientific databases and publications.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound. A mass spectrum for Methylxanthoxylin has been recorded in the
MassBank of North America.

Table 1: Mass Spectrometry Data for Methylxanthoxylin

Database Spectrum ID lonization Mode Key m/z Peaks

MassBank of North Data not fully detailed
_ MoNA_0002053 ESI , _

America in the public record

Further analysis of the raw data from the repository is recommended for a complete
fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Although a
complete, published spectrum for Methylxanthoxylin was not found during the literature
search, data for structurally similar compounds can provide valuable comparative insights. The
synthesis of Methylxanthoxylin has been reported, and the characterization data, including
NMR, is likely present in the original publication.

Note: The following tables are placeholders. Researchers should consult the primary literature
for experimentally obtained values.

Table 2: Predicted *H NMR Spectral Data for Methylxanthoxylin

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
) Aromatic H, -OCHs, -
Predicted values s,d, t,q, m #H

CHs, -C(O)CHs
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Table 3: Predicted 3C NMR Spectral Data for Methylxanthoxylin

Chemical Shift (ppm) Assignment

Predicted values Aromatic C, -OCHs, -CHs, C=0

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in a molecule. While a
specific IR spectrum for Methylxanthoxylin is not readily available, characteristic absorption
bands can be predicted based on its structure.

Table 4: Predicted IR Absorption Bands for Methylxanthoxylin

Wavenumber (cm~—2) Functional Group

~3400-3200 O-H (hydroxyl), intramolecular hydrogen-bonded
~2950-2850 C-H (aliphatic)

16501630 ;J;C; ;I;etone), conjugated and hydrogen-
~1600, ~1470 C=C (aromaitic)

~1250-1000 C-O (ether and phenol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed
above. Specific parameters may vary depending on the instrumentation and experimental

goals.

Mass Spectrometry (LC-MS)

o Sample Preparation: Dissolve a small amount of Methylxanthoxylin in a suitable solvent
(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the
stock solution with the mobile phase to a final concentration of 1-10 pg/mL.
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e Chromatographic Separation (LC):

o

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 pum particle size).

[¢]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

Flow Rate: 0.2-0.4 mL/min.

[¢]

o

Injection Volume: 1-5 pL.

e Mass Spectrometric Detection (MS):

o

lon Source: Electrospray lonization (ESI) in positive and/or negative mode.

[¢]

Scan Range: m/z 50-500.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Fragmentor Voltage: 70-120 V.

o

Gas Temperature: 300-350 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Methylxanthoxylin in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube.

e H NMR Spectroscopy:

o Spectrometer: 400 MHz or higher.

[e]

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64.

[e]

o

Relaxation Delay: 1-2 seconds.

[¢]

Spectral Width: -2 to 12 ppm.
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e 13C NMR Spectroscopy:

o

Spectrometer: 100 MHz or higher.

[¢]

Pulse Program: Standard proton-decoupled experiment (zgpg30).

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay: 2 seconds.

o

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
Methylxanthoxylin sample directly onto the ATR crystal.

o Data Acquisition:

[¢]

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

[¢]

Scan Range: 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

[¢]

Background: A background spectrum of the empty ATR crystal should be collected before
the sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical
compound like Methylxanthoxylin.
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Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for understanding the spectral characteristics of
Methylxanthoxylin. For definitive data, it is highly recommended to consult the primary
scientific literature detailing the synthesis and characterization of this compound.

¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
Methylxanthoxylin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150370#spectral-data-nmr-ir-ms-for-
methylxanthoxylin]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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